7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is a complex organic compound with a unique structure that combines phenyl, methoxyphenoxy, and dihydroindenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenol with 3-phenyl-2,3-dihydro-1H-inden-1-one under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecules and influencing biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
7-(4-methoxyphenoxy)-3-phenyl-1-indanone: A structurally similar compound with a ketone group instead of an alcohol.
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one: Another related compound with a different functional group.
Uniqueness
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-16-10-12-17(13-11-16)25-21-9-5-8-18-19(14-20(23)22(18)21)15-6-3-2-4-7-15/h2-13,19-20,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSESMMUNDVHDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(CC3C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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